molecular formula C16H20O5 B10852508 Penicilliol A

Penicilliol A

Cat. No.: B10852508
M. Wt: 292.33 g/mol
InChI Key: SDJFAZYNJXZUJT-DVJWZOGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicilliol A is a secondary metabolite produced by certain species of fungi, particularly those belonging to the genus Penicillium. This compound has garnered interest due to its potential biological activities and its role in the natural defense mechanisms of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penicilliol A typically involves the cultivation of Penicillium species under controlled conditions. The fungi are grown in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extraction process may involve multiple steps, including filtration, solvent extraction, and chromatographic purification to isolate this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to cultivate the Penicillium species under optimal conditions, ensuring maximum yield of the compound. The fermentation process is closely monitored, and parameters such as pH, temperature, and nutrient concentration are adjusted to enhance production. The compound is then extracted and purified using industrial-scale chromatography and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Penicilliol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of substituted derivatives .

Scientific Research Applications

Penicilliol A has several scientific research applications, including:

Mechanism of Action

Penicilliol A exerts its effects through various molecular targets and pathways. The compound is believed to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth. The exact mechanism of action may involve the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways .

Comparison with Similar Compounds

Penicilliol A can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the particular species of fungi that produce it. Its distinct chemical properties and biological activities set it apart from other related compounds .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

4-[(E)-but-2-enoyl]-2-[(1E,3E)-5-hydroxyhexa-1,3-dienyl]-5-methoxy-2-methylfuran-3-one

InChI

InChI=1S/C16H20O5/c1-5-8-12(18)13-14(19)16(3,21-15(13)20-4)10-7-6-9-11(2)17/h5-11,17H,1-4H3/b8-5+,9-6+,10-7+

InChI Key

SDJFAZYNJXZUJT-DVJWZOGQSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C(OC(C1=O)(C)/C=C/C=C/C(C)O)OC

Canonical SMILES

CC=CC(=O)C1=C(OC(C1=O)(C)C=CC=CC(C)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.